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molecular formula C9H8O2 B1272951 1-Benzofuran-2-ylmethanol CAS No. 55038-01-2

1-Benzofuran-2-ylmethanol

Cat. No. B1272951
M. Wt: 148.16 g/mol
InChI Key: HSOMHPHYGAQRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414017

Procedure details

Benzofuran-2-carboxylic acid (4.59 g., 28.3 mmol) as a solution in dry ethyl ether (100 mL) was added dropwise over 15 minutes to a suspension of lithium aluminum hydride (4.3 g., 113 mmol) in ethyl ether (180 mL) at 0° C. The reaction mixture was stirred for 2 hours while warming to room temperature. After recooling to 0° C., 4.3 mL of water was added with extreme caution. Sodium hydroxide (4.3 mL, 15% in water) was then added followed by an additional 12.9 mL of water. Magnesium sulfate (about 10 g.) was added and the thick white suspension was stirred briskly for about 30 minutes. The suspension was filtered through silica gel and the filter cake was washed thoroughly with ethyl ether. The filtrate was concentrated and dried under high vacuum to afford 4.15 g. of the title A product as a light yellow oil.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12.9 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10](O)=[O:11].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)C.O>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:10][OH:11] |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
4.59 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)O
Name
Quantity
4.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
12.9 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
4.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recooling to 0° C.
STIRRING
Type
STIRRING
Details
the thick white suspension was stirred briskly for about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through silica gel
WASH
Type
WASH
Details
the filter cake was washed thoroughly with ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to afford 4.15 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1C(=CC2=C1C=CC=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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